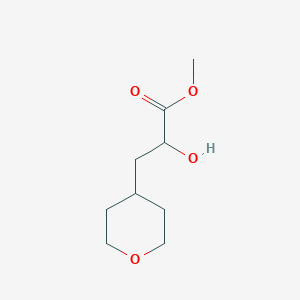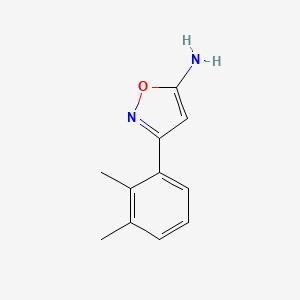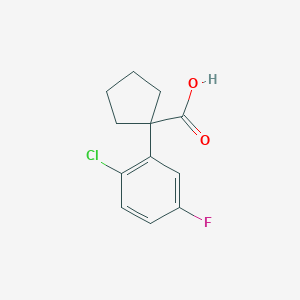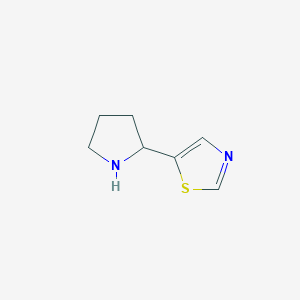
4-(5-Chloro-2-methoxyphenyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-methoxyphenyl)butanal is an organic compound characterized by the presence of a butanal group attached to a 5-chloro-2-methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methoxyphenyl)butanal typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
Reduction: 4-(5-Chloro-2-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Chloro-2-methoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)butanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
- 4-(5-Chloro-2-methoxyphenyl)butanol.
- 5-Chloro-2-methoxybenzaldehyde.
Comparison:
4-(5-Chloro-2-methoxyphenyl)butanal: is unique due to the presence of both an aldehyde group and a butanal chain, which provides distinct reactivity compared to its analogs.
4-(5-Chloro-2-methoxyphenyl)butanoic acid: has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
4-(5-Chloro-2-methoxyphenyl)butanol: contains an alcohol group, which can participate in hydrogen bonding and different chemical reactions.
5-Chloro-2-methoxybenzaldehyde: lacks the butanal chain, making it less versatile in certain synthetic applications.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
4-(5-chloro-2-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H13ClO2/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-8H,2-4H2,1H3 |
Clave InChI |
KSLOHEZFVGCMDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)



![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)






